molecular formula C22H21NO3 B12601244 2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-65-6

2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12601244
CAS No.: 648924-65-6
M. Wt: 347.4 g/mol
InChI Key: JBNYVOADJSCPTN-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is a high-purity benzamide derivative intended for research and development applications in medicinal chemistry. This compound is of significant interest in metabolic disease research, particularly in the investigation of glucokinase (GK) activators for the potential treatment of Type 2 Diabetes Mellitus. Structurally similar phenylethyl benzamide compounds have been identified as potent glucokinase activators . Glucokinase serves as a key regulator of glucose homeostasis, and its pharmacological activation can enhance glucose-stimulated insulin secretion and hepatic glucose uptake, offering a promising therapeutic strategy . Researchers can utilize this compound to explore the structure-activity relationships (SAR) of benzamide-based GK activators, study their mechanisms of action, and evaluate their efficacy in various experimental models. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Properties

CAS No.

648924-65-6

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

2-hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H21NO3/c1-16-7-5-12-20(21(16)24)22(25)23-18-10-6-11-19(15-18)26-14-13-17-8-3-2-4-9-17/h2-12,15,24H,13-14H2,1H3,(H,23,25)

InChI Key

JBNYVOADJSCPTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Starting Materials

The primary starting materials for the synthesis include:

Reaction Mechanism

  • Activation of Carboxylic Acid : The carboxylic acid group of 2-hydroxy-3-methylbenzoic acid is activated using coupling reagents such as:

    • Dicyclohexylcarbodiimide (DCC)
    • Ethyl(dimethylaminopropyl)carbodiimide (EDC)

    These reagents facilitate the formation of an acyl intermediate that can react with amines.

  • Coupling Reaction : The activated acid is then reacted with 3-(2-phenylethoxy)aniline under controlled conditions (often in a solvent like dichloromethane or dimethylformamide) to form the desired benzamide.

Detailed Reaction Conditions

The following table summarizes the typical reaction conditions used in the synthesis:

Step Reagent/Condition Notes
Activation DCC or EDC Used to activate the carboxylic acid group
Solvent Dichloromethane or DMF Common solvents for coupling reactions
Temperature Room temperature to 60°C Reaction temperature may vary
Time 4 to 24 hours Reaction time can be optimized
Purification Recrystallization or column chromatography To isolate pure product

Purification Techniques

After the reaction, purification is crucial to obtain high-purity this compound. Common methods include:

  • Recrystallization : This technique utilizes a suitable solvent to dissolve impurities while allowing the desired compound to crystallize out.

  • Column Chromatography : A more advanced method that separates compounds based on their interactions with the stationary phase and mobile phase.

Yield and Characterization

The yield of the synthesis can vary based on reaction conditions but typically ranges from 60% to 85%. Characterization methods include:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 2-oxo-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide.

    Reduction: Formation of 2-hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzylamine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is C20H26N2O2C_{20}H_{26}N_{2}O_{2}, with a molecular weight of approximately 326.4 g/mol. Its structure features a hydroxyl group, a methyl group, and a phenyl ether moiety, contributing to its biological activity.

1.1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Specifically, it has been identified as a potential inhibitor of protein kinases, which are crucial in the regulation of cell proliferation and differentiation. Aberrant kinase activity is often associated with various cancers, including leukemia and solid tumors such as breast and lung cancer .

Case Study: Inhibition of Protein Kinases

Inhibitors targeting protein kinases have shown promise in clinical settings for treating cancers characterized by deregulated signaling pathways. For instance, studies have demonstrated that benzamide derivatives can effectively inhibit the growth of cancer cells by interfering with the signaling mechanisms that promote tumor growth .

1.2. Treatment of Neovascular Diseases

Another significant application of this compound is its potential use in treating diseases associated with abnormal blood vessel growth (angiogenesis). Conditions such as diabetic retinopathy and age-related macular degeneration may benefit from therapies that inhibit angiogenesis . The compound's ability to modulate vascular endothelial growth factor (VEGF) signaling pathways positions it as a candidate for further exploration in ophthalmic therapies.

2.1. Mechanism of Action

The mechanism through which this compound exerts its effects involves the inhibition of specific tyrosine kinases that are overexpressed in various malignancies. By blocking these enzymes, the compound can disrupt the signaling cascades that lead to uncontrolled cell division and survival .

Further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Clinical Trials : To evaluate therapeutic outcomes in human subjects.
  • Structural Modifications : To enhance bioavailability and selectivity towards specific kinase targets.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The phenylethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Benzamide Derivatives

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
Target Compound C₂₁H₂₀N₂O₂ 332.4 2-hydroxy-3-methyl, 3-(2-phenylethoxy) High lipophilicity; potential receptor binding
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.2 3-methyl, 2-hydroxy-1,1-dimethylethyl N,O-bidentate metal chelator; used in C–H functionalization
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide C₁₄H₁₀F₃NO₂ 281.2 2-hydroxy, 3-CF₃ Enhanced acidity; hydrazine reactivity
Mepronil (2-methyl-N-[3-(1-methylethoxy)phenyl]benzamide) C₁₇H₁₉NO₂ 277.3 2-methyl, 3-isopropoxy Agricultural fungicide
2-Butoxy-3-methoxy-N-[2-(pentylideneamino)ethyl]benzamide C₁₉H₃₀N₂O₃ 334.5 2-butoxy-3-methoxy, pentylideneamino Bulky substituents; unknown bioactivity
Key Observations:
  • Substituent Effects on Lipophilicity : The target compound’s phenylethoxy group confers higher lipophilicity (logP estimated >4) compared to mepronil’s isopropoxy group (logP ~3.5) . This property may enhance membrane permeability in biological systems.
  • Electronic Effects : The trifluoromethyl group in 2-hydroxy-N-(3-CF₃-phenyl)-benzamide increases electron-withdrawing effects, lowering the pKa of the hydroxy group (~8.5 vs. ~10 for the target compound) .
  • Metal Chelation : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate motif enables coordination to transition metals (e.g., Pd, Cu), making it valuable in catalysis . The target compound lacks such directing groups, limiting its use in metal-assisted reactions.

Crystallographic and Spectroscopic Characterization

  • Target Compound : Structural confirmation likely requires X-ray crystallography, as demonstrated for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CCDC 1965367) .
  • Nitro- and Methoxy-Substituted Analogs : Crystal structures (e.g., N-(2-methoxyphenyl)-2-hydroxy-5-methyl-3-nitro-benzamide) reveal asymmetric units and intermolecular hydrogen bonding patterns absent in the target compound .

Biological Activity

2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological assays, and relevant research findings.

Structural Characteristics

The compound features a hydroxyl group , a methyl group , and a phenylethoxy moiety attached to a benzamide structure. Its molecular formula is C22H21NO3C_{22}H_{21}NO_3 with a molecular weight of approximately 347.414 g/mol. The unique arrangement of functional groups in this compound may facilitate interactions with various biological targets, enhancing its therapeutic potential .

Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on specific molecular targets. Notably, it has been studied for its potential role as an inhibitor of the P2X7 receptor , which is implicated in inflammatory responses and pain signaling pathways .

Key Findings:

  • In vitro assays have demonstrated that compounds with similar structures can modulate P2X7 receptor activity, suggesting that this compound may share similar properties.
  • Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to study the binding affinity of this compound to various biological targets, revealing promising interactions that warrant further investigation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their notable features:

Compound NameMolecular FormulaKey Features
4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamideC22H20FNO3Contains a fluorine atom; used in similar biological assays.
5-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamideC23H24N2O4Has an acetamido group; potential for different biological activity.
2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamideC22H21NO3Variation in methyl positioning; may exhibit distinct pharmacological properties.

The structural uniqueness of this compound suggests that it may interact differently within biological systems compared to its analogs, potentially leading to distinct biological activities.

In Vitro Studies

A significant study focused on the metabolic pathways of related synthetic opioids highlighted the importance of understanding the metabolic fate of compounds similar to this compound. These studies utilized high-resolution mass spectrometry to elucidate metabolic transformations, which are crucial for predicting pharmacokinetic properties and therapeutic efficacy .

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